

Application Notes and Protocols: Myristoyl Pentapeptide-17 Acetate Safety and Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

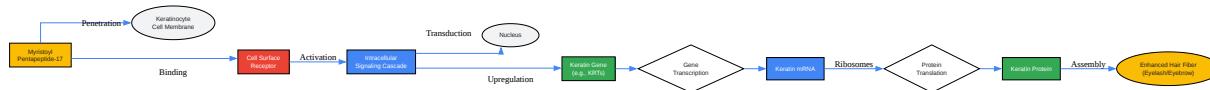
Compound Name: *Myristoyl Pentapeptide-17 Acetate*

Cat. No.: B8089289

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary


Myristoyl Pentapeptide-17 Acetate is a synthetic peptide increasingly utilized in cosmetic formulations, particularly for enhancing the appearance of eyelashes and eyebrows. While it is generally considered safe for topical use, a comprehensive review of publicly available data reveals a notable lack of specific quantitative safety and toxicity studies for this exact molecule. [1] Much of the safety assessment relies on data from similar lipo-peptides, such as Palmitoyl Pentapeptide-4, and the constituent parts of the molecule (myristic acid and amino acids). [1]

This document provides a detailed overview of the available safety information for **Myristoyl Pentapeptide-17 Acetate**, presents read-across data from closely related peptides, and furnishes standardized protocols for key toxicological assessments as would be applied to a cosmetic ingredient of this nature.

Mechanism of Action (Efficacy)

Myristoyl Pentapeptide-17 is known to stimulate keratin genes, the proteins that form the structural basis of hair, nails, and the outer layer of the skin. [2][3] By upregulating keratin production, it is believed to support the growth and density of eyelashes and eyebrows. [2] The myristoyl group, a fatty acid, is attached to the peptide to enhance its bioavailability and penetration through the skin. [3]

Signaling Pathway for Keratin Stimulation

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for Myristoyl Pentapeptide-17 stimulating keratin production.

Safety and Toxicity Profile

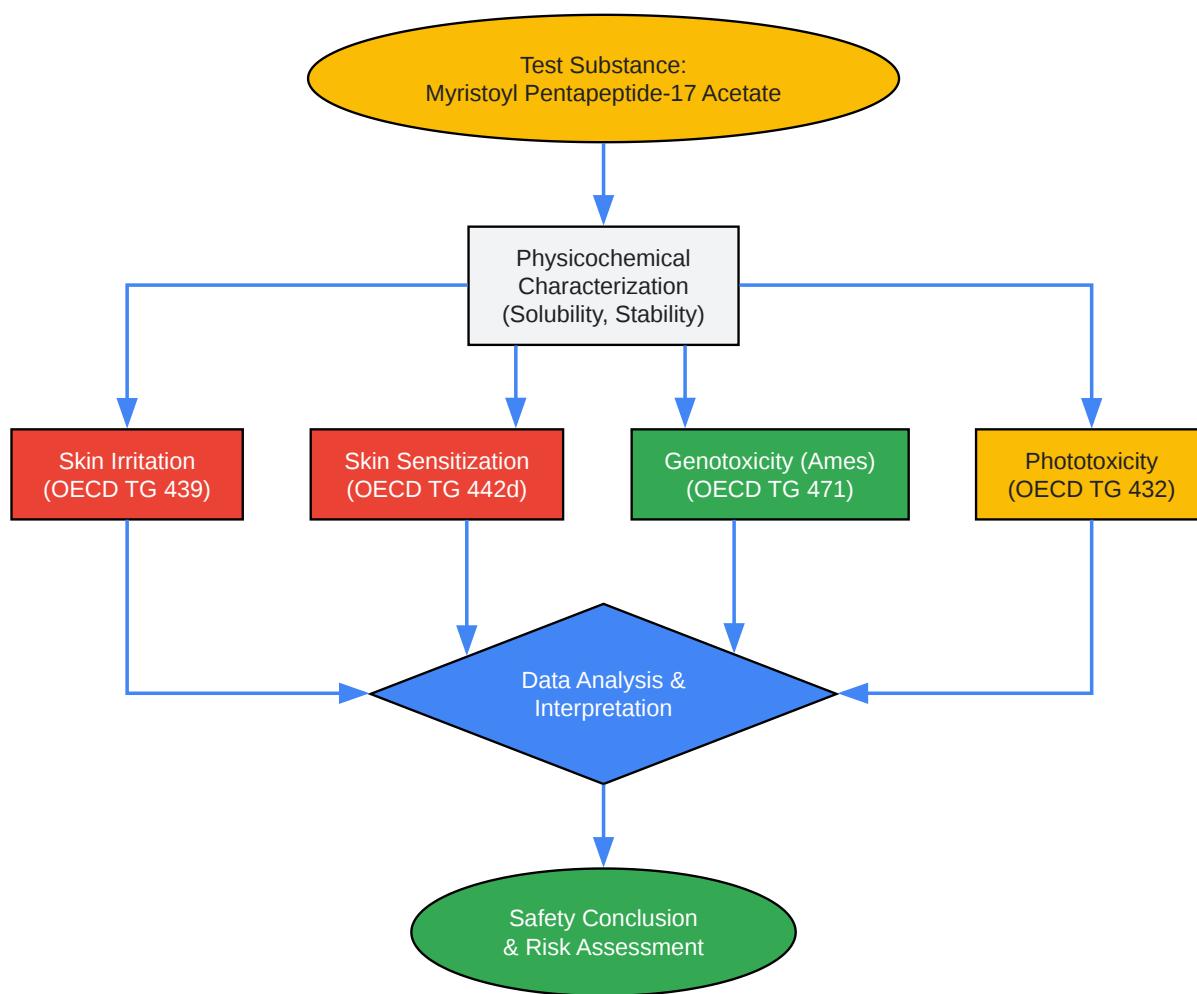
Direct toxicological data for **Myristoyl Pentapeptide-17 Acetate** is limited. Safety Data Sheets (SDS) for the substance and products containing it generally indicate a low hazard profile, with no classification for acute toxicity, skin irritation, eye irritation, or skin sensitization under the Globally Harmonized System (GHS).^{[4][5]} However, these documents often lack detailed quantitative data.^[5] A report from the Danish Environmental Protection Agency explicitly states that "No toxicological data was found for Myristoyl Pentapeptide-17".^[1]

The safety assessment, therefore, relies on the following:

- Read-across from similar peptides: Data from Palmitoyl Pentapeptide-4 is often used as a surrogate.^[1]
- Safety of components: The peptide is composed of naturally occurring amino acids (Lysine, Leucine, Alanine) and myristic acid, which are generally considered non-toxic.^[1]
- General use information: While some individuals may experience mild irritation or allergic reactions, this is not widely reported and may be dependent on concentration and individual sensitivity.^[6]

Quantitative Data (Read-Across from Palmitoyl Pentapeptide-4)

The following table summarizes safety data for Palmitoyl Pentapeptide-4, a structurally similar cosmetic peptide. This data is provided for read-across purposes and may not be fully representative of **Myristoyl Pentapeptide-17 Acetate**'s profile.


Toxicologic al Endpoint	Species/Sy stem	Test Method/Gui deline	Concentrati on/Dose	Result	Reference
Acute Oral Toxicity	Rat	OECD TG 401 (similar)	20 ml/kg of a 0.01% solution	Non-toxic; No deaths or abnormalities observed	Cosmetic Ingredient Review (CIR) Safety Assessment of Pentapeptides
Skin Irritation	Rabbit	OECD TG 404 (similar)	0.01%	Not irritating	CIR Safety Assessment of Pentapeptides
Skin Irritation	Human (10 subjects)	Patch Test	Trade mixture with 100 ppm Palmitoyl Pentapeptide -4	Well-tolerated; Very slight erythema in 1/10	CIR Safety Assessment of Pentapeptides
Skin Sensitization	Guinea Pig	OECD TG 406 (Maximization Test)	Induction: 0.0075% (intradermal), Challenge: 0.0025%	Not sensitizing	CIR Safety Assessment of Pentapeptides
Skin Sensitization	Human (51 subjects)	Repeated Insult Patch Test (RIPT)	Human Trade mixture with 100 ppm Palmitoyl Pentapeptide -4	Not irritating or sensitizing	CIR Safety Assessment of Pentapeptides
Genotoxicity (Mutagenicity)	S. typhimurium, E. coli	Ames Test (OECD TG 471 similar)	Up to 1600 µg/plate (cytotoxic at	Not mutagenic (with or	CIR Safety Assessment of

			5000 μ g/plate)	without S9 activation)	Pentapeptide s[7]
Ocular Irritation	Rabbit	In vivo eye irritation test	0.1 ml of a 0.01% solution	Not irritating	CIR Safety Assessment of Pentapeptide s
Ocular Irritation	In vitro	Hen's Egg Test - Chorioallantoic Membrane (HET-CAM)	Trade mixture with 100 ppm Palmitoyl Pentapeptide -4	Moderate irritant (Mean index: 6.0)	CIR Safety Assessment of Pentapeptide s
Phototoxicity	In vitro	UV/Vis Absorption (OECD TG 101)	0.0015% in water	No absorbance peak between 290- 400 nm	CIR Safety Assessment of Pentapeptide s

Experimental Protocols

In the absence of specific published protocols for **Myristoyl Pentapeptide-17 Acetate**, the following are detailed, standardized methodologies based on OECD Test Guidelines for key safety endpoints.

Workflow for In Vitro Safety Assessment

[Click to download full resolution via product page](#)

Caption: General workflow for the in vitro safety assessment of a cosmetic ingredient.

Protocol: In Vitro Skin Irritation (OECD TG 439)

- Principle: This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model. Cell viability is determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt.^{[8][9][10][11]}
- Methodology:

- Tissue Culture: Reconstituted human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage according to the manufacturer's instructions.
- Test Substance Application: A defined amount of the test substance (e.g., 25 µL for liquids or 25 mg for solids, potentially moistened) is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
- Exposure: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.
- Washing: After exposure, the test substance is thoroughly washed from the tissue surface with a buffered saline solution.
- Post-Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.
- MTT Assay: Tissues are incubated with MTT solution (e.g., 0.3-1 mg/mL) for approximately 3 hours. The viable cells reduce the yellow MTT to a blue formazan precipitate.
- Extraction & Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured with a spectrophotometer (e.g., at 570 nm).

- Data Interpretation: Cell viability is calculated as a percentage relative to the negative control. A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[\[11\]](#)[\[12\]](#)

Protocol: In Vitro Skin Sensitization (ARE-Nrf2 Luciferase Test Method - OECD TG 442d)

- Principle: This assay quantifies the activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway in keratinocytes. This pathway is a key event in skin sensitization. The test uses a modified keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of an ARE element.[\[13\]](#)[\[14\]](#)

- Methodology:
 - Cell Culture: The ARE-Nrf2 luciferase keratinocyte cell line is cultured in 96-well plates until confluent.
 - Test Substance Exposure: Cells are exposed to a range of concentrations of the test substance for 48 hours.
 - Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to luciferase gene induction, is measured using a luminometer.
 - Cytotoxicity Measurement: In parallel, a cytotoxicity assay (e.g., MTT or resazurin reduction) is performed to measure cell viability at the tested concentrations.
- Data Interpretation: A substance is considered a sensitizer if two conditions are met:
 - A statistically significant induction of luciferase activity above a certain threshold (e.g., 1.5-fold) is observed.
 - The cell viability is above a defined level (e.g., >70%) at the concentration causing the positive luciferase response.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

- Principle: This test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (gene mutations) caused by the test substance.[\[15\]](#) [\[16\]](#)[\[17\]](#) Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
- Methodology:
 - Strain Selection: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102, to detect various types of mutations.[\[18\]](#)

- Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16]
- Exposure (Pre-incubation Method): The test substance, the bacterial culture, and the S9 mix (if used) are incubated together for a short period (e.g., 20-30 minutes) before being mixed with molten top agar.[18]
- Plating: The mixture is poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Colony Counting: The number of revertant colonies on each plate is counted.
- Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response for at least one concentration. A common criterion is a two-fold or greater increase in revertants over the negative control.[16]

Protocol: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)

- Principle: This assay identifies the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated solar light.[19][20][21]
- Methodology:
 - Cell Culture: Balb/c 3T3 fibroblasts are seeded in two 96-well plates and cultured for 24 hours to form a monolayer.
 - Test Substance Incubation: Cells in both plates are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour).
 - Irradiation: One plate is exposed to a controlled dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.

- Post-Incubation: The treatment medium is replaced with fresh culture medium, and both plates are incubated for another 24 hours.
- Neutral Red Uptake (NRU) Assay: Cell viability is measured by incubating the cells with Neutral Red dye. The amount of dye absorbed by viable cells is quantified by spectrophotometry after extraction.
- Data Interpretation: The IC50 values (concentration that reduces viability by 50%) are determined for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. The Photo-Irritation-Factor (PIF) is calculated as the ratio of IC50 (-UVA) / IC50 (+UVA). A PIF > 5 suggests a phototoxic potential. An alternative analysis, the Mean Photo Effect (MPE), can also be used.[\[22\]](#)

Conclusion

Myristoyl Pentapeptide-17 Acetate is widely used in cosmetics with a good implied safety record. However, the lack of publicly available, direct quantitative toxicological data is a significant data gap. For a comprehensive risk assessment, it is recommended that studies be conducted according to the standardized OECD protocols detailed above. Until such data is available, safety assessments will continue to rely on read-across data from similar molecules and the safety profile of its constituent parts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www2.mst.dk [www2.mst.dk]
- 2. Myristoyl Pentapeptide-17 | 959610-30-1 | Benchchem [benchchem.com]
- 3. CAS 959610-30-1: Myristoyl Pentapeptide-17 | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]

- 6. Eyelashes falling out? Myristoyl pentapeptide-17? | MDhair [mdhair.co]
- 7. cir-safety.org [cir-safety.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. iivs.org [iivs.org]
- 12. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. nib.si [nib.si]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 17. enamine.net [enamine.net]
- 18. scantox.com [scantox.com]
- 19. oecd.org [oecd.org]
- 20. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test | OECD [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. iivs.org [iivs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Myristoyl Pentapeptide-17 Acetate Safety and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8089289#myristoyl-pentapeptide-17-acetate-safety-and-toxicity-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com